molecular formula C15H21BrFN3O2 B12074773 tert-Butyl 4-((5-bromo-2-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate

tert-Butyl 4-((5-bromo-2-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate

Cat. No.: B12074773
M. Wt: 374.25 g/mol
InChI Key: QCRFYSMIQHWVEU-UHFFFAOYSA-N
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Description

tert-Butyl 4-((5-bromo-2-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperazine ring, and a substituted pyridine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((5-bromo-2-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 2-fluoropyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-2-fluoropyridine.

    Alkylation: The brominated product is then subjected to alkylation with a suitable alkylating agent to introduce the piperazine moiety.

    Esterification: Finally, the piperazine derivative is esterified with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((5-bromo-2-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the piperazine ring or the pyridine ring.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 4-((5-bromo-2-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It serves as a building block for the development of new drugs targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((5-bromo-2-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring and the substituted pyridine ring allows for specific binding interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

tert-Butyl 4-((5-bromo-2-fluoropyridin-3-yl)methyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate: This compound has a pyrimidine ring instead of a pyridine ring, which may result in different biological activities and chemical reactivity.

    tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate: This compound contains a phthalazinone moiety, which can impart unique properties compared to the pyridine derivative.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C15H21BrFN3O2

Molecular Weight

374.25 g/mol

IUPAC Name

tert-butyl 4-[(5-bromo-2-fluoropyridin-3-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C15H21BrFN3O2/c1-15(2,3)22-14(21)20-6-4-19(5-7-20)10-11-8-12(16)9-18-13(11)17/h8-9H,4-7,10H2,1-3H3

InChI Key

QCRFYSMIQHWVEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(N=CC(=C2)Br)F

Origin of Product

United States

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